Cas no 822-38-8 (1,3-Dithiolane-2-thione)

1,3-Dithiolane-2-thione structure
1,3-Dithiolane-2-thione structure
Produktname:1,3-Dithiolane-2-thione
CAS-Nr.:822-38-8
MF:C3H4S3
MW:136.258856773376
MDL:MFCD00005493
CID:724372
PubChem ID:24894484

1,3-Dithiolane-2-thione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-Dithiolane-2-thione
    • Ethylene Trithiocarbonate
    • 4,5-Dihydro-1,3-Dithiole-2-thione
    • Cyclic ethylene trithiocarbonate
    • NSC 6746
    • Trithiocarbonic acid, cyclic ethylene ester
    • CARBONIC ACID, TRITHIO-, CYCLIC ETHYLENE ESTER
    • ETHYLENETRITHIOCARBONATE
    • Cylic ethylene trithiocarbonate
    • NSC6746
    • XCWPBWWTGHQKDR-UHFFFAOYSA-N
    • 1,3-Dithiolan-2-thione
    • KSC449A8R
    • Ethylene trithiocarbonate, 97%
    • XCWPBWWTGHQKDR-UHFFFAOYSA-
    • Carbonic acid, trithio-, cyclic ethylene ester (6CI, 7CI, 8CI)
    • Ethylene glycol, cyclic trithiocarbonate (8CI)
    • SCHEMBL186709
    • MFCD00005493
    • BRN 0106330
    • AKOS015856657
    • UNII-QE427K8FTH
    • E0323
    • CS-0317149
    • D90483
    • 5-19-04-00014 (Beilstein Handbook Reference)
    • AS-58463
    • NSC-6746
    • QE427K8FTH
    • EINECS 212-498-9
    • DB-056590
    • NS00038177
    • DTXCID9048279
    • DTXSID9061172
    • 1,3-Dithiacyclopentane-2-thione
    • 822-38-8
    • MDL: MFCD00005493
    • Inchi: 1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
    • InChI-Schlüssel: XCWPBWWTGHQKDR-UHFFFAOYSA-N
    • Lächelt: S=C1SCCS1
    • BRN: 0106330

Berechnete Eigenschaften

  • Genaue Masse: 135.94800
  • Monoisotopenmasse: 135.947512
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 6
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 60.4
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2
  • Topologische Polaroberfläche: 82.7

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 34-36 °C (lit.)
  • Siedepunkt: 307 °C(lit.)
  • Flammpunkt: Fahrenheit: 325.4° f< br / >Celsius: 163° C< br / >
  • Brechungsindex: 1.7320 (estimate)
  • Löslichkeit: Fast unlöslich (0,02 g/l) (25°C),
  • PSA: 82.69000
  • LogP: 1.75130
  • Löslichkeit: Nicht bestimmt

1,3-Dithiolane-2-thione Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:UN 3339 9
  • WGK Deutschland:3
  • Sicherheitshinweise: S23-S24/25
  • FLUKA MARKE F CODES:9-13-23
  • RTECS:FG2720000
  • Lagerzustand:2-8°C

1,3-Dithiolane-2-thione Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1,3-Dithiolane-2-thione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E62550-5g
ETHYLENE TRITHIOCARBONATE
822-38-8 97%
5g
¥178.0 2023-09-07
BAI LING WEI Technology Co., Ltd.
593053-25G
Ethylene trithiocarbonate, 98%
822-38-8 98%
25G
¥ 948 2022-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD129729-100g
Ethylenetrithiocarbonate
822-38-8 98%
100g
¥2663.0 2024-04-18
abcr
AB135407-100 g
Ethylene trithiocarbonate, 96%; .
822-38-8 96%
100 g
€597.10 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
E27750-5G
1,3-Dithiolane-2-thione
822-38-8 97%
5G
¥436.42 2021-12-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E124195-100g
1,3-Dithiolane-2-thione
822-38-8 97%
100g
¥3199.90 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-239966-5 g
Ethylene trithiocarbonate,
822-38-8
5g
¥271.00 2023-07-10
BAI LING WEI Technology Co., Ltd.
A01593053-5g
1,3-Dithiolane-2-thione
822-38-8 98%
5g
¥331 2023-11-24
BAI LING WEI Technology Co., Ltd.
J20F722007-25g
1,3-Dithiolane-2-thione
822-38-8
25g
¥3102 2023-11-24
Aaron
AR003R7N-1g
Ethylene trithiocarbonate
822-38-8 97%
1g
$9.00 2025-01-22

1,3-Dithiolane-2-thione Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Disodium sulfide Solvents: Water
Referenz
Phase-transfer synthesis of symmetrical and unsymmetrical dialkyl trithiocarbonates
Degani, Iacopo; et al, Synthesis, 1986, (11), 894-9

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: 1635417-42-3 Solvents: Carbon disulfide ;  15 min, 25 °C
1.2 Solvents: Water ;  60 min, 50 °C
Referenz
An Efficient and Straightforward Access to Symmetrical Dialkyl Trithiocarbonates Using a Basic Task-Specific Ionic Liquid and Carbon Disulfide
Sayyahi, Soheil; et al, Phosphorus, 2014, 189(11), 1718-1722

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Benzene ;  2 h, 80 °C
Referenz
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Trioctylmethylammonium chloride Solvents: Water
1.2 Reagents: 1-Chloropropane Solvents: Benzene
Referenz
Convenient synthesis of alkanediyl bis(alkyl trithiocarbonate)s from alkenedithiols with alkyl halides and carbon disulfide in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1987, 60(1), 435-7

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Trioctylammonium chloride Solvents: Benzene
Referenz
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Lithium tert-butoxide ;  25 °C; 24 h, 25 °C
Referenz
Atom economical synthesis of di- and trithiocarbonates by the lithium tert-butoxide catalyzed addition of carbon disulfide to epoxides and thiiranes
Diebler, J.; et al, Organic & Biomolecular Chemistry, 2016, 14(31), 7480-7489

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Disodium sulfide Solvents: Water
2.1 Solvents: Benzene ;  2 h, 80 °C
Referenz
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 8

Reaktionsbedingungen
1.1 Solvents: Benzene
Referenz
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Thiono and dithio esters. XXIV. Synthesis of tetrathiooxalate
Hartke, Klaus; et al, Chemische Berichte, 1980, 113(5), 1898-906

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: 1-(Chloromethoxy)butane
Referenz
The reactions of the 1,2-ethanediylbis(trithiocarbonic acid) dianion with several electrophilic reagents
Tanimoto, Shigeo; et al, Bulletin of the Chemical Society of Japan, 1982, 55(1), 339-40

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: Benzene ;  8 h, 60 °C
Referenz
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Ethanol
Referenz
Preparation and properties of certain polymeric and cyclic trithiocarboxylates
Braun, D.; et al, Monatshefte fuer Chemie, 1965, 96(2), 631-41

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Triethylamine
Referenz
The synthesis of 1,3-dithiolane-2-thione derivatives
Taguchi, Yoichi; et al, Bulletin of the Chemical Society of Japan, 1987, 60(2), 727-30

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: S8
Referenz
C-H activation with elemental sulfur: synthesis of cyclic thioureas from formaldehyde aminals and S8
Denk, Michael K.; et al, Chemistry - A European Journal, 2001, 7(20), 4477-4486

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Butyllithium
Referenz
Generation of 1,2-ethanebis(trithiocarbonic acid) dianion from 2,2'-[1,2-ethanediylbis(thio)]-bis-1,3-dithiolane and its reaction with alkyl halides
Tanimoto, Shigeo; et al, Tetrahedron Letters, 1981, 22(7), 655-8

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Trioctylmethylammonium chloride Solvents: Water
1.2 Solvents: Benzene
Referenz
Convenient synthesis of alkanediyl bis(alkyl trithiocarbonate)s from alkenedithiols with alkyl halides and carbon disulfide in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1987, 60(1), 435-7

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Triethylsilane Solvents: Acetonitrile
Referenz
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Carbon disulfide ;  60 min, reflux
Referenz
A novel one-step synthesis of symmetrical dialkyl trithiocarbonates in the presence of phase-transfer catalysis
Kiasat, Ali Reza; et al, Journal of the Chinese Chemical Society (Taipei, 2008, 55(3), 639-642

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Cesium hydroxide Solvents: Dimethyl sulfoxide ;  60 min, 50 °C
Referenz
Superbasic system CsOH/DMSO as a reagent for a fast one-step synthesis of symmetrical dialkyl trithiocarbonates
Yousefi, Ali, Journal of Sulfur Chemistry, 2015, 36(6), 672-677

Synthetic Routes 20

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
New convenient method for synthesis of 1,3-dithiolane-2-thiones and their use for synthesis of 4,5-bis(methoxycarbonyl)-1,3-dithiole-2-thione
Khodorkovskii, V. Yu.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(6), 1345-8

Synthetic Routes 21

Reaktionsbedingungen
Referenz
Synthesis of Symmetrical Dialkyl Trithiocarbonates Using a Polymer Supported System
Tamami, Bahman; et al, Journal of Chemical Research, 1998, (8), 454-455

Synthetic Routes 22

Reaktionsbedingungen
1.1 Solvents: Carbon disulfide
Referenz
A new type of iminocarbonylaton of diols, mercaptoalkanol, and dithiol via their dibutylstannyl derivatives
Sakai, Shizuyoshi; et al, Bulletin of the Chemical Society of Japan, 1977, 50(12), 3271-5

Synthetic Routes 23

Reaktionsbedingungen
1.1 Catalysts: Lithium chloride Solvents: Dimethylformamide ;  2 h, 150 °C
Referenz
One-pot synthesis of ethylene trithiocarbonate from ethylene carbonate
Kim, Hoon Sik; et al, Applied Catalysis, 2008, 337(2), 168-172

Synthetic Routes 24

Reaktionsbedingungen
1.1 Catalysts: Trioctylammonium chloride Solvents: Benzene
Referenz
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 3.5 h, rt
Referenz
Novel and efficient method for the synthesis of cyclic trithiocarbonates employing Cs2Co3/CS2 system
Nitin, Srivastava; et al, Research Journal of Chemistry and Environment, 2021, 25(12), 142-148

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Imidazole Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 45 °C
Referenz
An efficient one-pot approach to the synthesis of symmetric trithiocarbonates from carbon disulfide and alkyl halides using imidazole
Soleiman-Beigi, Mohammad; et al, Journal of Sulfur Chemistry, 2014, 35(5), 470-476

Synthetic Routes 27

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium fluoride ;  12 h, 80 °C
Referenz
Organocatalytic selective coupling of episulfides with carbon disulfide for the synthesis of poly(trithiocarbonate)s and cyclic trithiocarbonates
Chen, Chao; et al, Polymer Chemistry, 2022, 13(23), 3471-3478

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Disodium sulfide
Referenz
Process for the preparation of vicinal alkanedithiols
, European Patent Organization, , ,

1,3-Dithiolane-2-thione Raw materials

1,3-Dithiolane-2-thione Preparation Products

1,3-Dithiolane-2-thione Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:822-38-8)1,3-Dithiolane-2-thione
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Reinheit:99%
Menge:100g
Preis ($):280.0